REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11](=[O:14])(=[O:13])[NH2:12])C.Br[CH2:17][CH2:18][CH2:19][CH2:20][N:21]1[C:30](=[O:31])[C:29]2[CH:32]=[CH:33][CH:34]=[C:27]3[C:28]=2[C:23](=[CH:24][CH:25]=[CH:26]3)[C:22]1=[O:35]>>[O:35]=[C:22]1[C:23]2[C:28]3[C:27](=[CH:34][CH:33]=[CH:32][C:29]=3[C:30](=[O:31])[N:21]1[CH2:20][CH2:19][CH2:18][CH2:17][NH:12][S:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([OH:3])=[O:15])(=[O:13])=[O:14])[CH:26]=[CH:25][CH:24]=2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)S(N)(=O)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The compound was prepared
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Type
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CUSTOM
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Details
|
The crude product was purified by flash column chromatography
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Name
|
|
Type
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product
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Smiles
|
O=C1N(C(C2=C3C(C=CC=C13)=CC=C2)=O)CCCCNS(=O)(=O)C2=C(C(=O)O)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |